molecular formula C15H14BrN5S B12033715 2-(5-((4-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine CAS No. 618427-44-4

2-(5-((4-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine

Cat. No.: B12033715
CAS No.: 618427-44-4
M. Wt: 376.3 g/mol
InChI Key: NQROAQJJFSIVJN-UHFFFAOYSA-N
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Description

2-(5-((4-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-((4-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine typically involves multiple steps. One common method includes the reaction of 4-bromobenzyl bromide with a triazole derivative in the presence of a base such as potassium carbonate in N,N-dimethylformamide (DMF). The reaction is usually carried out at room temperature for several hours, followed by the addition of water to precipitate the product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to increase yield and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(5-((4-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted triazole derivatives.

Scientific Research Applications

2-(5-((4-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-((4-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological activities. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-((4-Fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine
  • 4-(5-((4-Bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine

Uniqueness

2-(5-((4-Bromobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

618427-44-4

Molecular Formula

C15H14BrN5S

Molecular Weight

376.3 g/mol

IUPAC Name

2-[5-[(4-bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]pyrazine

InChI

InChI=1S/C15H14BrN5S/c1-2-21-14(13-9-17-7-8-18-13)19-20-15(21)22-10-11-3-5-12(16)6-4-11/h3-9H,2,10H2,1H3

InChI Key

NQROAQJJFSIVJN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)Br)C3=NC=CN=C3

Origin of Product

United States

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